1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea
Overview
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea is a chemical compound characterized by the presence of chloro and trifluoromethyl groups attached to a phenyl ring, and a urea linkage connecting two phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-phenylurea
- 1-(4-Chlorophenyl)-3-(2-chlorophenyl)urea
- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)urea
Uniqueness
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-10-6-5-8(7-9(10)14(17,18)19)20-13(22)21-12-4-2-1-3-11(12)16/h1-7H,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIKUMJQDMHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971747 | |
Record name | N-(2-Chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418805-03-5, 5631-47-0 | |
Record name | N-(2-Chlorophenyl)-N′-[4-chloro-3-(trifluoromethyl)phenyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=418805-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.